Cas no 332354-67-3 (N-Isopropylthiophene-2-sulfonamide)
N-Isopropylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-Isopropylthiophene-2-sulfonamide
- N-propan-2-ylthiophene-2-sulfonamide
- 332354-67-3
- Thiophene-2-sulfonic acid isopropylamide
- STL168314
- AKOS000383459
- CS-0368198
- EU-0090124
- N-(propan-2-yl)thiophene-2-sulfonamide
- SCHEMBL7915450
- G63868
- HMS1674G05
-
- MDL: MFCD02047250
- Inchi: 1S/C7H11NO2S2/c1-6(2)8-12(9,10)7-4-3-5-11-7/h3-6,8H,1-2H3
- InChI Key: VTDDLNDXTPMGMJ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(NC(C)C)(=O)=O
Computed Properties
- Exact Mass: 205.02312094g/mol
- Monoisotopic Mass: 205.02312094g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 82.8Ų
N-Isopropylthiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124975-1g |
N-isopropylthiophene-2-sulfonamide |
332354-67-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM124975-1g |
N-isopropylthiophene-2-sulfonamide |
332354-67-3 | 95% | 1g |
$328 | 2021-08-05 | |
| Alichem | A169003875-1g |
N-Isopropylthiophene-2-sulfonamide |
332354-67-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0987639-5g |
N-Isopropylthiophene-2-sulfonamide |
332354-67-3 | 95% | 5g |
$1000 | 2024-08-02 | |
| Aaron | AR00D5C7-1g |
Thiophene-2-sulfonic acid isopropylaMide |
332354-67-3 | 95% | 1g |
$221.00 | 2025-03-13 | |
| eNovation Chemicals LLC | Y0987639-5g |
N-Isopropylthiophene-2-sulfonamide |
332354-67-3 | 95% | 5g |
$1000 | 2025-03-01 | |
| Aaron | AR00D5C7-100mg |
Thiophene-2-sulfonic acid isopropylaMide |
332354-67-3 | 95% | 100mg |
$49.00 | 2025-02-17 | |
| Aaron | AR00D5C7-250mg |
Thiophene-2-sulfonic acid isopropylaMide |
332354-67-3 | 95% | 250mg |
$82.00 | 2025-02-17 | |
| 1PlusChem | 1P00D53V-100mg |
Thiophene-2-sulfonic acid isopropylaMide |
332354-67-3 | 95% | 100mg |
$46.00 | 2024-05-05 | |
| 1PlusChem | 1P00D53V-250mg |
Thiophene-2-sulfonic acid isopropylaMide |
332354-67-3 | 95% | 250mg |
$77.00 | 2024-05-05 |
N-Isopropylthiophene-2-sulfonamide Suppliers
N-Isopropylthiophene-2-sulfonamide Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on N-Isopropylthiophene-2-sulfonamide
Recent Advances in the Study of N-Isopropylthiophene-2-sulfonamide (CAS: 332354-67-3): A Comprehensive Research Brief
N-Isopropylthiophene-2-sulfonamide (CAS: 332354-67-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its thiophene ring and isopropyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense research. This brief aims to summarize the latest findings and highlight the compound's relevance in drug discovery and development.
The synthesis of N-Isopropylthiophene-2-sulfonamide has been optimized in recent years, with researchers employing novel catalytic methods to improve yield and purity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated a highly efficient one-pot synthesis route, reducing the number of steps and minimizing by-products. The compound's structural features, including the sulfonamide group, have been linked to its ability to interact with biological targets, particularly enzymes involved in inflammatory pathways. This has spurred interest in its potential as an anti-inflammatory agent.
Pharmacological evaluations of N-Isopropylthiophene-2-sulfonamide have revealed its inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In vitro studies using human cell lines have shown that the compound exhibits selective COX-2 inhibition, with an IC50 value comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, its unique thiophene moiety appears to enhance membrane permeability, suggesting improved bioavailability compared to traditional sulfonamide-based drugs.
Recent preclinical studies have explored the compound's potential in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Animal models treated with N-Isopropylthiophene-2-sulfonamide demonstrated significant reductions in pro-inflammatory cytokines, including TNF-α and IL-6, without the gastrointestinal side effects commonly associated with NSAIDs. These findings position the compound as a promising candidate for further development, with potential applications in personalized medicine.
In addition to its anti-inflammatory properties, N-Isopropylthiophene-2-sulfonamide has shown activity against certain bacterial strains, particularly Gram-positive pathogens. A 2024 study highlighted its synergistic effects when combined with existing antibiotics, suggesting a role in combating antibiotic resistance. The compound's dual functionality as both an anti-inflammatory and antimicrobial agent makes it a versatile tool in drug design, particularly for complex infections with inflammatory components.
Despite these advances, challenges remain in the clinical translation of N-Isopropylthiophene-2-sulfonamide. Current research is focused on optimizing its pharmacokinetic profile and assessing long-term safety. Computational modeling studies are underway to predict potential drug-drug interactions and refine its structural analogs for enhanced efficacy. The compound's progress through the drug development pipeline will be closely monitored by the scientific community, as it represents a novel approach to addressing unmet medical needs in inflammation and infection.
332354-67-3 (N-Isopropylthiophene-2-sulfonamide) Related Products
- 1016704-49-6(N-(2-Aminoethyl)thiophene-2-sulfonamide)
- 68848-05-5(N-tert-butyl-5-sulfamoylthiophene-2-sulfonamide)
- 53442-30-1(N-Methylthiophene-2-sulfonamide)
- 358666-45-2(N-Ethylthiophene-2-sulfonamide)
- 155731-14-9(5-Chlorothiophene-2-sulfonic acid tert-butylamide)
- 100342-30-1(N-Tert-Butyl-2-thiophenesulfonamide)
- 140938-42-7(2-Thiophenesulfonamide, 5-chloro-N-(1-methylethyl)-)
- 140938-40-5(N-(prop-2-en-1-yl)thiophene-2-sulfonamide)
- 81597-54-8(5-Bromo-N-isopropylthiophene-2-sulfonamide)
- 618392-62-4(N-Cyclopropylthiophene-2-sulfonamide)